molecular formula C19H21FN4O2 B2936937 3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198841-58-4

3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No. B2936937
CAS RN: 2198841-58-4
M. Wt: 356.401
InChI Key: NCLHVVZIFOHSAZ-UHFFFAOYSA-N
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Description

This compound is also known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one . It has a molecular formula of C23H27FN4O2 and a molecular weight of 410.484 Da .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The compound’s structure includes a benzoxazole ring attached to a piperidine ring, which is further connected to a pyrimidinone ring .


Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The exact mechanism of these reactions is not specified in the available literature.


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 556.2±60.0 °C at 760 mmHg, and a flash point of 290.2±32.9 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP value is 3.48 .

Scientific Research Applications

Antibacterial Agents

The benzoxazole and piperidine moieties present in this compound are known for their antibacterial properties. Research indicates that derivatives of 6-fluoro-1,3-benzoxazol-2-yl have shown effectiveness against bacterial strains such as Staphylococcus aureus . This suggests that our compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.

Alzheimer’s Disease Treatment

Compounds with a benzisoxazole structure have been identified as selective inhibitors of the enzyme acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment . The presence of the benzoxazole ring in this compound could be exploited to synthesize new AChE inhibitors, contributing to Alzheimer’s disease research and drug development.

Antipsychotic Medication Development

The structural similarity of this compound to paliperidone, an antipsychotic medication, suggests potential applications in the synthesis of new antipsychotic drugs . The compound could serve as an intermediate or a lead compound for the development of medications aimed at treating psychiatric disorders.

Cancer Research

Isoxazole derivatives, which are structurally related to benzoxazoles, have been found to exhibit anticancer activities . This compound could be utilized in cancer research to synthesize new molecules that might inhibit the growth of cancer cells or be used as a chemical probe to understand cancer biology.

Analgesic Drug Synthesis

The compound’s structure contains elements that are found in drugs with analgesic properties . It could be used as a starting point for the synthesis of new analgesic drugs, potentially leading to pain relief medications with improved efficacy and reduced side effects.

Anticonvulsant Agents

Given that isoxazole derivatives have anticonvulsant effects , this compound could be investigated for its potential use as an anticonvulsant agent. It might contribute to the development of new treatments for seizure disorders.

Serotonergic and Dopaminergic Receptor Studies

The compound’s framework is conducive to binding with serotonergic and dopaminergic receptors . This makes it a valuable tool for neuropharmacological studies, helping to understand the role of these receptors in various neurological and psychiatric conditions.

Drug Metabolite Research

As a structurally similar compound to the active metabolite of risperidone, this compound could be used in pharmacokinetic studies to understand drug metabolism and the effects of metabolites in the body .

properties

IUPAC Name

3-[[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-12-13(2)21-11-24(18(12)25)10-14-5-7-23(8-6-14)19-22-16-4-3-15(20)9-17(16)26-19/h3-4,9,11,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLHVVZIFOHSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one

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